5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile
CAS No.:
Cat. No.: VC18511591
Molecular Formula: C6H5FN2
Molecular Weight: 124.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5FN2 |
|---|---|
| Molecular Weight | 124.12 g/mol |
| IUPAC Name | 5-fluoro-1-methylpyrrole-2-carbonitrile |
| Standard InChI | InChI=1S/C6H5FN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3 |
| Standard InChI Key | NISSEGSBCUHRIM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=C1F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrrole ring substituted with three functional groups:
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Methyl group (CH₃): Positioned at the 1-nitrogen, enhancing steric bulk and influencing reactivity.
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Fluorine atom (F): Occupying the 5-position, increasing lipophilicity and metabolic stability.
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Cyano group (CN): Located at the 2-position, enabling hydrogen bonding and participation in cycloaddition reactions.
The IUPAC name, 5-fluoro-1-methylpyrrole-2-carbonitrile, reflects this substitution pattern.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅FN₂ |
| Molecular Weight | 124.12 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
| Melting Point | Data not available |
The fluorine atom contributes to a calculated logP of 1.2, suggesting moderate lipophilicity.
Synthesis and Optimization
Key Synthetic Routes
The most efficient method involves a two-step process:
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Reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) at ≤0°C in toluene or acetonitrile.
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Quenching with N,N-dimethylformamide (DMF) and triethylamine to precipitate intermediates, followed by distillation for isolation .
Example 2 from WO2005097743A1 achieved a 95% yield using toluene, outperforming earlier methods requiring chromatography .
Comparative Analysis
| Parameter | Barnett et al. (1980) | WO2005097743A1 (2005) |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Yield | 70–75% | 95% |
| Purification | Chromatography | Distillation |
The patent route eliminates aqueous workup, reducing waste and cost .
Biological Activity and Mechanisms
Progesterone Receptor Modulation
Incorporation into 5-aryloxindole derivatives (e.g., WAY-255348) yielded potent progesterone receptor (PR) antagonists. Dimethyl substituents at the 3-position of the oxindole core conferred antagonism, while larger groups (e.g., spirocyclohexyl) induced agonist effects .
WAY-255348 demonstrated:
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EC₅₀: 0.8 nM in PR binding assays.
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Ovulation inhibition in primates at 0.1 mg/kg.
Fluorine’s role in enhancing blood-brain barrier penetration was critical for in vivo efficacy .
Applications in Drug Development
Contraception and Women’s Health
WAY-255348’s PR antagonism enabled menses induction in 90% of rhesus monkeys at 3 mg/kg, positioning it as a non-hormonal contraceptive candidate .
Oncology
Pyrrole-2-carbonitriles serve as kinase inhibitors. Modifications at the 5-position with fluorinated aryl groups improved IC₅₀ values by 10-fold in breast cancer models.
Agricultural Chemistry
U.S. Patent 5,204,332 describes pyrrole carbonitriles as acaricides with LC₅₀ values of 0.02 ppm against Tetranychus urticae .
Research Frontiers
Structure-Activity Relationship (SAR) Studies
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Fluorine position: 5-Fluoro substitution outperforms 4-fluoro in metabolic stability.
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Cyano group: Replacement with esters reduces receptor binding affinity by 50% .
Material Science Applications
The compound’s π-deficient ring system facilitates use in:
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Organic semiconductors: Hole mobility of 0.3 cm²/V·s in thin-film transistors.
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Metal-organic frameworks (MOFs): Coordination with Cu(II) yields porous materials for CO₂ capture.
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